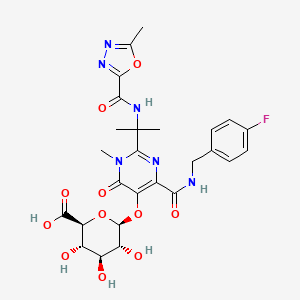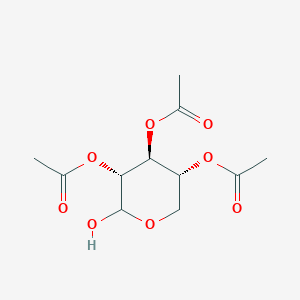
2,3,4-Tri-O-acetyl-D-xylopyranose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3,4-Tri-O-acetyl-D-xylopyranose” is a chemical compound with the molecular formula C11H16O8 . It is also known by other names such as D-Xylopyranose,2,3,4-triacetate and 2,3,4-TRI-O-ACETYL-D-RIBONONITRILE . The molecular weight of this compound is 276.24 g/mol .
Synthesis Analysis
“2,3,4-Tri-O-acetyl-D-xylopyranose” is used in the synthesis of D-xylopyranose series: tri-O-acetyl-D-xyloses and chloroacetyl derivatives . It is also an intermediate in the synthesis of Xylotriose, a newly developed xylo-oligosaccharide .
Molecular Structure Analysis
The molecular structure of “2,3,4-Tri-O-acetyl-D-xylopyranose” includes three acetyl groups attached to the 2nd, 3rd, and 4th carbon atoms of the D-xylopyranose ring . The IUPAC name of this compound is [(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2,3,4-Tri-O-acetyl-D-xylopyranose” include a molecular weight of 276.24 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 8, and a rotatable bond count of 6 . The exact mass and monoisotopic mass of this compound are both 276.08451746 g/mol .
Applications De Recherche Scientifique
Antimicrobial Agent Synthesis
2,3,4-Tri-O-acetyl-D-xylopyranose: is used in the synthesis of N-[2-(2′,3′,4′-tri-O-acetyl-α/β-D-xylopyranosyloxy)ethyl]ammonium bromides . These compounds have shown promising antimicrobial activity against fungi like Candida albicans and Candida glabrata, as well as bacteria such as Staphylococcus aureus and Escherichia coli. The complete structure of these glycosides is confirmed using NMR spectroscopy and high-resolution mass spectrometry .
Mutagenicity Testing
The same class of d-xylopyranosides has been tested for mutagenic activity using the Ames test with Salmonella typhimurium TA 98 strain . This application is crucial in drug development to ensure the safety of new compounds.
Biofuel Production
Due to its ease of obtaining from natural sources and the biological activity of its derivatives, D-xylose is considered an important raw material for chemicals and biofuels production. It can be used in the biochemical synthesis of ethanol, where the fermentation method is widely known .
Oligosaccharide Synthesis
2,3,4-Tri-O-acetyl-D-xylopyranose: acts as a building block for the synthesis of oligosaccharides. This application is significant in both solution and solid-phase synthesis, contributing to various biochemical and medicinal research fields .
Antitubercular and Antibacterial Activities
Research has been conducted on the synthesis of compounds derived from 2,3,4-Tri-O-acetyl-D-xylopyranose that exhibit antitubercular and antibacterial activities. These studies are vital for developing new treatments against resistant strains of tuberculosis and other bacterial infections .
Spliceosome Inhibitory Activity
This compound is a precursor in the synthesis of derivatives with spliceosome inhibitory activity, such as spliceostatin A and thailanstatin A. These substances have potential therapeutic applications in treating diseases related to splicing anomalies .
Anticarcinogenic and Anti-inflammatory Effects
While not directly related to 2,3,4-Tri-O-acetyl-D-xylopyranose , its derivative kaempferol exhibits anticarcinogenic and anti-inflammatory effects. This highlights the potential of D-xylopyranose derivatives in developing treatments for cancer and inflammation .
Traditional Medicine
Many compounds derived from D-xylopyranose are used in traditional medicine systems worldwide to treat various conditions. This underscores the compound’s significance in ethnopharmacology and the potential for discovering new therapeutic agents .
Mécanisme D'action
Formation of Glycosidic Bonds: The glycosidic bond involves linking the C1 carbon of one monosaccharide to any hydroxyl oxygen of another monosaccharide or a hydroxyl-bearing molecule (e.g., hydroxyamino acids, lipids, and phosphatidyl inositol). It can also form between the anomeric C1 carbon of a monosaccharide and the amido nitrogen of asparagine or the nitrogen of a purine or pyrimidine base .
Mode of Action:
The interaction of 2,3,4-Tri-O-acetyl-D-xylopyranose with its targets involves the following steps:
- Addition of Alcohol : The oxocarbenium ion reacts with an alcohol from either side of the molecule, resulting in the formation of α- and β-D-xylofuranosides .
Action Environment:
Environmental factors (pH, temperature, presence of other molecules) impact the compound’s efficacy and stability. For instance, equatorial substituents at the C5 carbon affect the rate of methanolysis .
Propriétés
IUPAC Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O8/c1-5(12)17-8-4-16-11(15)10(19-7(3)14)9(8)18-6(2)13/h8-11,15H,4H2,1-3H3/t8-,9+,10-,11?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLHTUYICZOCMA-GZBOUJLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1COC([C@@H]([C@H]1OC(=O)C)OC(=O)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3R,4S,5R)-4,5-diacetyloxy-6-hydroxyoxan-3-yl] acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

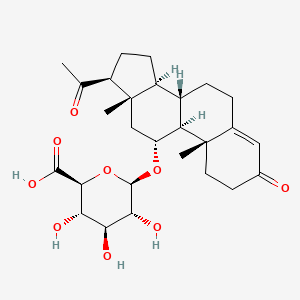
![p-[2-[(5-Chloro-2-methoxybenzoyl)amino]ethyl]benzenephosphonate](/img/structure/B1140769.png)

![Methyl-[4-(dimethylsulfonylamino)phenylethyl]-[4-(dimethylsulfonylaminophenoxyethyl-d4)amine](/img/no-structure.png)

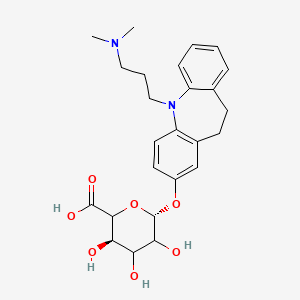



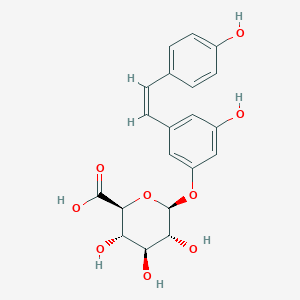

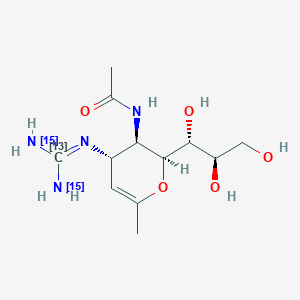
![(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[(2S)-3-[(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy]-3-oxo-2-phenylpropoxy]oxane-2-carboxylic acid](/img/structure/B1140790.png)
